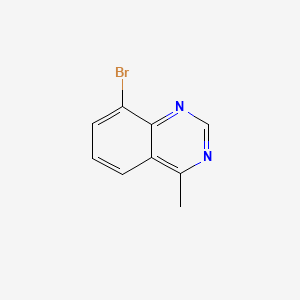
8-Bromo-4-methylquinazoline
Descripción general
Descripción
8-Bromo-4-methylquinazoline is a chemical compound used for research purposes . It is not intended for human use .
Synthesis Analysis
Quinazoline derivatives have attracted considerable attention due to their reactivity as intermediates in the synthesis of quinazoline analogues and their ring-expanded derivatives . The synthesis of quinazoline 3-oxides and their derivatives has been reviewed, providing an up-to-date record of the synthesis of quinazoline 3-oxides and their chemical transformation .Molecular Structure Analysis
The molecular structure of this compound includes a six-membered heterocyclic aromatic organic compound containing two nitrogen atoms .Chemical Reactions Analysis
Quinazoline 3-oxides, which are related to this compound, have been studied for their reactivity as intermediates in the synthesis of quinazoline analogues and their ring-expanded derivatives . They are valuable intermediates in the synthesis of benzodiazepine analogues .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular weight, density, boiling point, and molecular formula .Aplicaciones Científicas De Investigación
Synthesis and Characterization
8-Bromo-4-methylquinazoline serves as an important intermediate in the synthesis of various compounds with potential biological activities. For instance, it has been utilized in the synthesis of compounds with significant analgesic, anti-inflammatory, and antihelmintic activities. These compounds have been characterized using techniques such as infrared spectroscopy, 1H NMR, and mass spectroscopy, highlighting their potential in various biological applications (Sahu et al., 2008).
Pharmaceutical Intermediates
This compound has been identified as a crucial intermediate in the production of first-line drugs for treating colon and rectal cancers. A study designed a synthetic route based on related literature, aiming to optimize the production method, resulting in a high yield of the compound, thus demonstrating its significance in pharmaceutical manufacturing (He Zheng-you, 2010).
Improvement in Synthetic Processes
There's a focus on improving the efficiency of synthetic processes involving this compound derivatives. For instance, a telescoping process was introduced to synthesize a key intermediate in drug discoveries, significantly reducing the number of isolation processes and increasing the total yield while maintaining purity, thus contributing to a quicker supply of the intermediate to medicinal laboratories (Nishimura & Saitoh, 2016).
Photolabile Protecting Group
This compound derivatives have also been studied as a photolabile protecting group for carboxylic acids. These derivatives show a greater single photon quantum efficiency than other esters and have sufficient sensitivity to multiphoton-induced photolysis, making them useful as caging groups for biological messengers, especially in vivo (Fedoryak & Dore, 2002).
Mecanismo De Acción
Target of Action
Quinazoline derivatives, to which 8-bromo-4-methylquinazoline belongs, have been known to exhibit a wide range of pharmacological activities, including anti-cancer, anti-microbial, anti-convulsant, and antihyperlipidaemia .
Mode of Action
Quinazoline derivatives are known to interact with multiple targets, leading to their diverse biological activities .
Biochemical Pathways
Quinazoline derivatives are known to be involved in multiple biochemical pathways due to their diverse pharmacological activities .
Pharmacokinetics
It is known that the use of multiple drug combinations, such as quinazoline derivatives, can lead to altered pharmacokinetics and pharmacodynamics, potentially due to the induction or inhibition of hepatic enzymes responsible for drug metabolism .
Result of Action
Quinazoline derivatives are known to have multifaceted biological activity, affecting multiple targets .
Action Environment
It is known that environmental factors can influence the action of many drugs, potentially affecting their efficacy and stability .
Safety and Hazards
Direcciones Futuras
Quinazoline and quinazolinone scaffolds have aroused great interest in medicinal chemists for the development of new drugs or drug candidates . The molecular hybridization of various biologically active pharmacophores with quinazoline derivatives has resulted in lead compounds with multi-faceted biological activity . This suggests that 8-Bromo-4-methylquinazoline and related compounds may have potential for future drug development.
Análisis Bioquímico
Biochemical Properties
8-Bromo-4-methylquinazoline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with protein kinases, which are enzymes that modify other proteins by chemically adding phosphate groups. This interaction can lead to the inhibition or activation of these kinases, affecting various signaling pathways within the cell. Additionally, this compound has been shown to bind to DNA, potentially interfering with DNA replication and transcription processes .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, this compound induces apoptosis, a process of programmed cell death, by activating specific signaling pathways. It also affects the expression of genes involved in cell cycle regulation, leading to cell cycle arrest. Furthermore, this compound alters cellular metabolism by inhibiting key metabolic enzymes, thereby reducing the energy supply required for cell proliferation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to the active sites of enzymes, inhibiting their activity. For instance, it inhibits the activity of tyrosine kinases by competing with ATP for binding to the kinase domain. This inhibition prevents the phosphorylation of downstream targets, thereby disrupting signaling pathways. Additionally, this compound can intercalate into DNA, causing structural changes that hinder the binding of transcription factors and other regulatory proteins, leading to altered gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over different time periods. The compound is relatively stable under standard laboratory conditions, with minimal degradation observed over time. Prolonged exposure to light and high temperatures can lead to its degradation. Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells. These effects are consistent across both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth. At higher doses, toxic effects such as liver and kidney damage have been observed. The threshold dose for toxicity varies depending on the animal model used, but it is generally higher than the therapeutic dose required for anticancer effects. These findings highlight the importance of optimizing the dosage to achieve maximum therapeutic benefit while minimizing adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which introduce hydroxyl groups into the molecule, making it more water-soluble and facilitating its excretion. The compound also affects metabolic flux by inhibiting key enzymes involved in glycolysis and the tricarboxylic acid cycle, leading to reduced ATP production and altered metabolite levels. These metabolic changes contribute to the compound’s anticancer effects by depriving cancer cells of the energy required for their growth and proliferation .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can passively diffuse across cell membranes due to its lipophilic nature. Additionally, it interacts with specific transporters and binding proteins that facilitate its uptake and distribution. Once inside the cell, this compound accumulates in the cytoplasm and nucleus, where it exerts its biochemical effects. The compound’s distribution is influenced by factors such as tissue perfusion, binding affinity to plasma proteins, and the presence of efflux transporters .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound predominantly localizes in the nucleus, where it interacts with DNA and nuclear proteins. This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to the nucleus. In the cytoplasm, this compound interacts with various enzymes and signaling proteins, modulating their activity. The compound’s subcellular localization is essential for its ability to influence gene expression and cellular signaling pathways .
Propiedades
IUPAC Name |
8-bromo-4-methylquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2/c1-6-7-3-2-4-8(10)9(7)12-5-11-6/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXSASISPKDGBPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC=C(C2=NC=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Iodo-3-isopropylimidazo[1,5-a]pyrazin-8-amine](/img/structure/B1403337.png)
![2-[4-Chloro-3-(trifluoromethyl)phenoxy]acetic acid](/img/structure/B1403338.png)
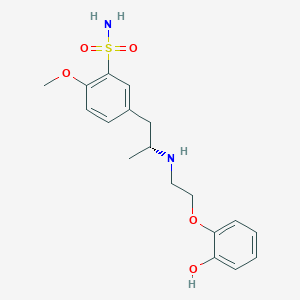

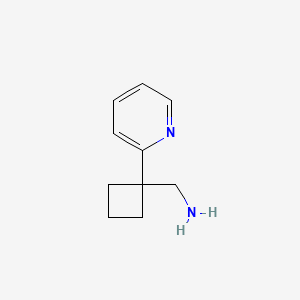
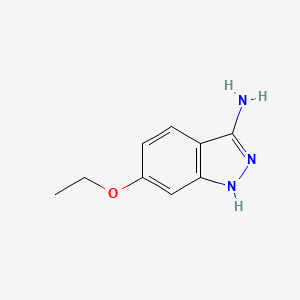


![Spiro[2.3]hexan-5-ylmethanol](/img/structure/B1403350.png)
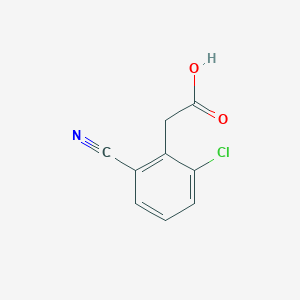

![(1r,4r)-4-[(Propylamino)methyl]cyclohexane-1-carboxylic acid](/img/structure/B1403356.png)


